![molecular formula C14H8BrNO3 B12002594 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a cyanoacrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid typically involves the following steps:
-
Synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde
Starting Materials: 4-bromobenzaldehyde and furan.
Reaction Conditions: The reaction is carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid.
Procedure: The furan is reacted with 4-bromobenzaldehyde in the presence of the acid catalyst to form 5-(4-bromophenyl)furan-2-carbaldehyde.
-
Formation of this compound
Starting Materials: 5-(4-bromophenyl)furan-2-carbaldehyde and malononitrile.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as piperidine.
Procedure: The aldehyde is condensed with malononitrile in the presence of the base to yield the desired cyanoacrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the cyano group to an amine or the double bond to a single bond.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce new functional groups at the bromophenyl or furan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or reduced alkenes.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-rich furan ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions, influencing biological pathways and molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid: Similar structure with a chlorine substituent instead of bromine.
(2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid: Contains a methyl group instead of bromine.
Uniqueness
Bromine Substitution: The presence of bromine in (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C14H8BrNO3 |
|---|---|
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H8BrNO3/c15-11-3-1-9(2-4-11)13-6-5-12(19-13)7-10(8-16)14(17)18/h1-7H,(H,17,18)/b10-7+ |
Clé InChI |
XADVNLBBCXPGHT-JXMROGBWSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



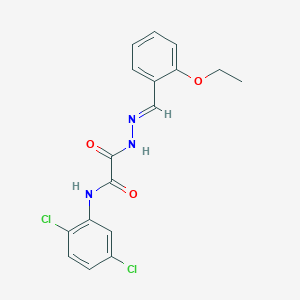
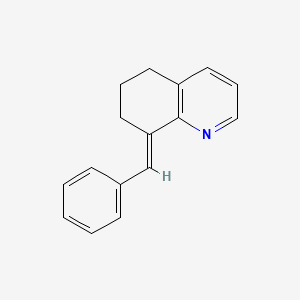

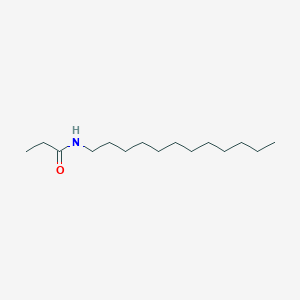

![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
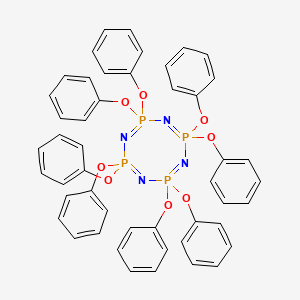
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
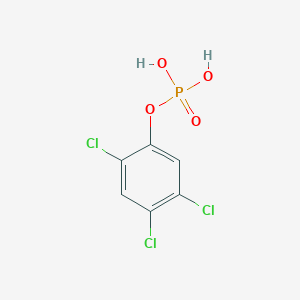
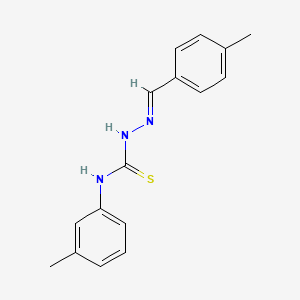

![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
